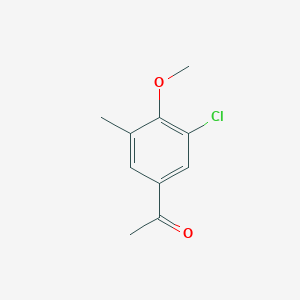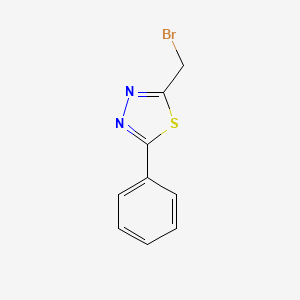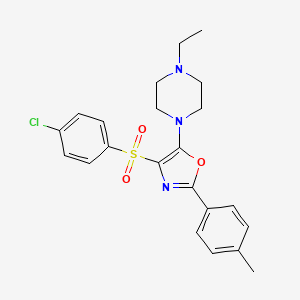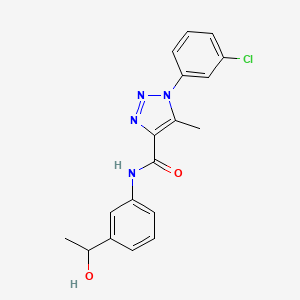
N1-(pyridin-4-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyridine ring, a thiophene ring, and a tetrahydroquinoline ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions . Tetrahydroquinoline is a heterocyclic compound made up of a quinoline group (a benzene ring fused to a pyridine ring) and a saturated (tetrahydro-) nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings are aromatic and planar, while the tetrahydroquinoline ring is saturated and may adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various rings and functional groups. The pyridine ring, for example, can undergo electrophilic substitution reactions, while the thiophene ring is susceptible to reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could result in the compound having a dipole moment. The compound is also likely to be relatively stable due to the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Compounds related to N1-(pyridin-4-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide serve as key intermediates and building blocks in organic synthesis. The novel four-component one-pot synthesis approach allows for the efficient creation of pyridines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in synthesizing complex heterocycles (Yehia, Polborn, & Müller, 2002). Similarly, the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates the importance of such structures in accessing a wide variety of functionalized heterocycles, which are significant in medicinal chemistry and material sciences (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).
Medicinal Chemistry Applications
The structural motifs present in this compound are commonly found in bioactive molecules. For instance, the development of novel 5-HT3 antagonists, incorporating isoquinolinone and pyridone structures, showcases the therapeutic potential of such compounds in treating conditions like emesis (Matsui et al., 1992).
Material Science and Ligand Design
The design and synthesis of N,O-hybrid diamide ligands with N-heterocyclic skeletons, resembling the structural framework of the compound of interest, underscore their relevance in the selective separation of actinides over lanthanides. This is crucial for nuclear waste management and the recycling of rare earth elements (Meng et al., 2021).
Agricultural Chemistry
Pyridine derivatives, akin to the structure of this compound, have been explored for their insecticidal properties. This research could lead to the development of new, more effective pesticides for agricultural use, as demonstrated by the synthesis and toxicity testing of certain pyridine derivatives against cowpea aphids (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Safety and Hazards
Zukünftige Richtungen
Future research could involve investigating the biological activity of this compound, as many heterocyclic compounds have demonstrated potential as pharmaceuticals. Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated .
Wirkmechanismus
Pyridine derivatives
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine derivatives have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Thiophene derivatives
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-14-15-7-9-23-10-8-15)21(28)25-17-5-6-18-16(13-17)3-1-11-26(18)22(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVREJRISJZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)


![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)

